molecular formula C11H17N B3186147 (S)-1-(2-Isopropylphenyl)ethanamine hydrochloride CAS No. 1212846-67-7

(S)-1-(2-Isopropylphenyl)ethanamine hydrochloride

Cat. No.: B3186147
CAS No.: 1212846-67-7
M. Wt: 163.26 g/mol
InChI Key: UMZGHCKRXXENGB-VIFPVBQESA-N
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Description

“(S)-1-(2-Isopropylphenyl)ethanamine hydrochloride” is a compound that contains an isopropylphenyl group and an ethanamine group. The “S” denotes the stereochemistry of the compound, indicating that it is the “S” (sinister, from Latin) or left isomer. The hydrochloride indicates that the compound forms a salt with hydrochloric acid .


Molecular Structure Analysis

The molecular structure of this compound would consist of a two-ring structure (from the isopropylphenyl group) attached to a two-carbon chain (from the ethanamine), with a chloride ion associated with the molecule due to the hydrochloride .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and reagents present. It might undergo reactions typical of amines or aromatic compounds .

Mechanism of Action

The mechanism of action of this compound would depend on its use. If it’s used as a drug, for example, its mechanism of action would depend on the biological system or enzyme it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has medicinal properties, for example, future research might focus on optimizing its synthesis, improving its efficacy, or reducing any side effects .

Properties

CAS No.

1212846-67-7

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

(1S)-1-(2-propan-2-ylphenyl)ethanamine

InChI

InChI=1S/C11H17N/c1-8(2)10-6-4-5-7-11(10)9(3)12/h4-9H,12H2,1-3H3/t9-/m0/s1

InChI Key

UMZGHCKRXXENGB-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1C(C)C)N

SMILES

CC(C)C1=CC=CC=C1C(C)N.Cl

Canonical SMILES

CC(C)C1=CC=CC=C1C(C)N

Origin of Product

United States

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